molecular formula C10H12FNO4S B1299469 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid CAS No. 405919-75-7

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid

Cat. No. B1299469
CAS RN: 405919-75-7
M. Wt: 261.27 g/mol
InChI Key: BPQIMZMQDTUPAE-UHFFFAOYSA-N
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Description

“4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid” is a specialty product for proteomics research . It has a molecular formula of C10H12FNO4S and a molecular weight of 261.27 .


Molecular Structure Analysis

The molecular structure of “4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid” consists of a fluorophenyl group attached to a sulfonyl group, which is further attached to an amino butanoic acid group . The exact mass is 261.04710720 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid” include a molecular weight of 261.27 g/mol, a topological polar surface area of 91.8 Ų, and a complexity of 352 . It also has a rotatable bond count of 6 .

Scientific Research Applications

Crystallography and Structural Analysis

The compound, also known as [4-((4-fluorophenyl)amino)-4-oxobutanoic acid] (BFAOB), has been synthesized and its structure confirmed by the SC-XRD technique . This technique revealed that two crystallographically different molecules are present in the asymmetric unit . The fluorobenzene ring is oriented at a dihedral angle of 76.09 (9)° and 23.7 (2)° with respect to acetamide moiety in the first and second types of molecule, respectively .

Hirshfeld Surface Investigation

Hirshfeld surface inspection has been carried out on this compound to explore the non-covalent interactions that are responsible for crystal packing . This type of analysis is crucial in understanding the molecular structure and interactions within the crystal lattice.

Density Functional Theory (DFT) Study

DFT calculations have been performed on this compound, demonstrating its high stability . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of many-body systems.

Proteomics Research

“4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various biochemical assays and experiments.

Synthesis of Novel Derivatives

This compound serves as a precursor for the synthesis of novel derivatives . These derivatives can have different properties and potential applications in various fields of research.

Potential Medicinal Applications

While specific medicinal applications for this compound are not mentioned in the search results, it’s worth noting that many carboxylic acids (which this compound is a derivative of) have shown a broad spectrum of medicinal applications . Further research could potentially uncover medicinal uses for this compound as well.

properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQIMZMQDTUPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid

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